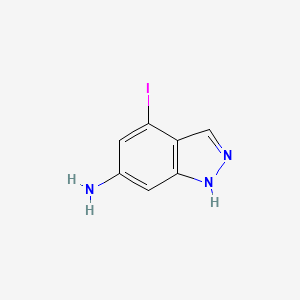

4-碘-1H-吲唑-6-胺

描述

Synthesis Analysis

The first paper describes a metal- and oxidant-free synthesis method for 1H-1,2,4-triazol-3-amines, which involves a three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines . This method could potentially be adapted for the synthesis of 4-Iodo-1H-indazol-6-amine by choosing appropriate starting materials and reaction conditions that favor the formation of the indazole ring system.

Molecular Structure Analysis

In the second paper, the crystal structure of a thiazol-2-amine derivative is determined by single-crystal X-ray diffraction . This technique is crucial for understanding the three-dimensional arrangement of atoms within a molecule and could be applied to determine the molecular structure of 4-Iodo-1H-indazol-6-amine, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The third paper investigates the vicarious nucleophilic substitution by amination of benzotriazole derivatives . This reaction is relevant to the chemical reactions that 4-Iodo-1H-indazol-6-amine might undergo, as the presence of an iodo substituent could make it susceptible to nucleophilic attack, leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 4-Iodo-1H-indazol-6-amine, they do provide information on the properties of structurally related compounds. For instance, the photophysical properties of triazol-3-amines are explored in the first paper , and the energetic properties of aminated benzotriazole derivatives are examined in the third paper . These studies suggest that 4-Iodo-1H-indazol-6-amine may also exhibit interesting photophysical and energetic characteristics worth investigating.

科学研究应用

抗癌剂

1H-吲唑-6-胺的衍生物已被发现具有显著的抗癌活性 . 在一项研究中,设计并合成了一系列6-取代氨基-1H-吲唑衍生物,并评估了它们在四种人类癌细胞系中的抗增殖活性 . 化合物 N-(4-氟苄基)-1H-吲唑-6-胺表现出有效的抗增殖活性 .

抗增殖剂

6-氨基吲唑衍生物在所有四种测试的癌细胞系中均表现出生长抑制活性,IC50 值范围为 2.9 到 59.0 μM . 这表明这些化合物可用作有效的抗增殖剂。

细胞毒性

6-氨基吲唑衍生物在人结肠癌细胞系 (HCT116) 中表现出优异的细胞毒性 . 这表明它们在治疗结肠癌方面的潜在用途。

药物开发

1H-吲唑-6-胺的衍生物已成为开发新药的重要合成子 . 它们表现出一系列的化学和生物学特性,使其在药物开发领域具有价值 .

抗菌剂

咪唑是一种五元杂环部分,具有三个碳原子、两个氮原子、四个氢原子和两个双键,以其广泛的化学和生物学特性而闻名 . 1, 3-二唑的衍生物显示出不同的生物活性,如抗菌 ,表明 4-碘-1H-吲唑-6-胺可潜在地用于开发抗菌剂。

抗肿瘤剂

1, 3-二唑的衍生物具有抗肿瘤活性 . 这表明 4-碘-1H-吲唑-6-胺可潜在地用于开发抗肿瘤剂。

作用机制

Target of Action

The primary target of 4-Iodo-1H-indazol-6-amine is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway .

Mode of Action

4-Iodo-1H-indazol-6-amine interacts with IDO1, leading to the suppression of the enzyme’s activity . This interaction results in the inhibition of the conversion of tryptophan into kynurenine, a process that is critical in the regulation of immune response .

Biochemical Pathways

The action of 4-Iodo-1H-indazol-6-amine affects the kynurenine pathway . By inhibiting IDO1, 4-Iodo-1H-indazol-6-amine prevents the breakdown of tryptophan into kynurenine . This disruption can lead to downstream

未来方向

The compound “4-Iodo-1H-indazol-6-amine” and its derivatives have shown promising results in anticancer research . One of the derivatives was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that “4-Iodo-1H-indazol-6-amine” could be a promising scaffold to develop an effective and low-toxic anticancer agent .

生化分析

Biochemical Properties

4-Iodo-1H-indazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway . By inhibiting IDO1, 4-Iodo-1H-indazol-6-amine can modulate immune responses and exhibit anticancer properties . Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its diverse biological activities.

Cellular Effects

4-Iodo-1H-indazol-6-amine exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also influences cell signaling pathways, including the modulation of gene expression and cellular metabolism . By affecting these pathways, 4-Iodo-1H-indazol-6-amine can alter cellular functions and potentially inhibit tumor growth.

Molecular Mechanism

The molecular mechanism of 4-Iodo-1H-indazol-6-amine involves its interaction with specific biomolecules. As an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine . This inhibition leads to the accumulation of tryptophan and a decrease in kynurenine levels, thereby modulating immune responses and exerting anticancer effects . Additionally, 4-Iodo-1H-indazol-6-amine may interact with other enzymes and proteins, influencing their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-1H-indazol-6-amine can vary over time. Studies have shown that this compound exhibits stability under standard laboratory conditions In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Iodo-1H-indazol-6-amine can lead to sustained inhibition of cell proliferation and modulation of immune responses .

Dosage Effects in Animal Models

The effects of 4-Iodo-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, it has been shown to exhibit potent anticancer activity without significant toxicity . Higher doses may lead to adverse effects, including toxicity and potential damage to normal tissues . Threshold effects and dose-response relationships need to be carefully evaluated to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Iodo-1H-indazol-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s inhibition of IDO1 affects the kynurenine pathway, leading to alterations in tryptophan metabolism

Transport and Distribution

The transport and distribution of 4-Iodo-1H-indazol-6-amine within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of 4-Iodo-1H-indazol-6-amine is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Iodo-1H-indazol-6-amine plays a crucial role in its activity and function. This compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . By localizing to specific subcellular regions, 4-Iodo-1H-indazol-6-amine can exert its effects on specific cellular processes and pathways

属性

IUPAC Name |

4-iodo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXCGVBQIKMZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646206 | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-88-0 | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)